molecular formula C16H23ClN4O7S3 B034929 Capozide CAS No. 110075-07-5

Capozide

カタログ番号: B034929
CAS番号: 110075-07-5
分子量: 515.0 g/mol
InChIキー: SFIUYASDNWEYDB-HHQFNNIRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Capozide is a fixed-dose combination antihypertensive medication containing captopril (an angiotensin-converting enzyme (ACE) inhibitor) and hydrochlorothiazide (a thiazide diuretic). Its molecular formula is C₁₆H₂₃ClN₄O₇S₃ (average mass: 515.011), and it is indicated for the management of mild to moderate hypertension . Captopril inhibits the renin-angiotensin-aldosterone system (RAAS), reducing vasoconstriction and sodium retention, while hydrochlorothiazide promotes diuresis by increasing renal excretion of sodium and water . This compound is typically administered once daily, with doses ranging from 25/15 mg to 50/25 mg (captopril/hydrochlorothiazide) .

準備方法

合成経路と反応条件

    カプトプリルの合成: カプトプリルは、L-プロリンから始まる複数段階のプロセスで合成されます。

    ヒドロクロロチアジドの合成: ヒドロクロロチアジドは、3-クロロアニリンからスルホン化、環化、塩素化などの反応を経て合成されます。

工業生産方法

CO-ZIDOCAPTの工業生産には、カプトプリルとヒドロクロロチアジドを特定の割合で組み合わせる方法が用いられます。 錠剤は、カプトプリル25mgとヒドロクロロチアジド12.5mg、またはカプトプリル50mgとヒドロクロロチアジド25mgを含めるように配合されています .

化学反応の分析

反応の種類

    酸化: カプトプリルは酸化されてジスルフィド二量体を形成することができます。

    還元: ヒドロクロロチアジドは、ジヒドロ誘導体を形成するように還元することができます。

    置換: カプトプリルとヒドロクロロチアジドはどちらも、特定の条件下で置換反応を受けることができます。

一般的な試薬と条件

    酸化: 過酸化水素またはその他の酸化剤。

    還元: 水素化ホウ素ナトリウムまたはその他の還元剤。

    置換: 所望の置換に応じて、さまざまな求核剤および求電子剤。

生成される主な生成物

    カプトプリルの酸化: ジスルフィド二量体。

    ヒドロクロロチアジドの還元: ジヒドロ誘導体。

科学研究の応用

CO-ZIDOCAPTは、いくつかの科学研究の応用があります。

    化学: アンジオテンシン変換酵素阻害剤と利尿剤の間の相互作用を研究するためのモデル化合物として使用されます。

    生物学: 血圧調節と腎臓機能への影響について調査されています。

    医学: 高血圧の治療における有効性と安全性を評価するために、臨床試験で広く使用されています。

    産業: 心血管疾患の併用療法の開発に使用されます

科学的研究の応用

Clinical Applications

  • Hypertension Management
    • Capozide is primarily used to treat high blood pressure. Its dual action allows for effective blood pressure control, often in patients inadequately controlled by monotherapy with either component .
    • A study involving 34,976 patients demonstrated significant antihypertensive efficacy with this compound compared to previous treatments .
  • Heart Failure Treatment
    • This compound has been shown to be effective in patients with chronic heart failure (CHF). It can be used as monotherapy or in combination with other treatments, providing significant improvements in patient outcomes .
  • Diabetes and Hypertension
    • Research indicates that this compound can be beneficial for hypertensive patients with diabetes, as it helps manage both conditions effectively while minimizing renal complications associated with hypertension .

Efficacy and Tolerability

Clinical studies have consistently shown that this compound is well-tolerated among patients. For instance:

  • In a comparative study against Moduretic, this compound demonstrated superior efficacy in achieving normal blood pressure levels among patients previously treated with one or two antihypertensive drugs .
  • A multicenter trial noted that after eight weeks of treatment with this compound, a significant percentage of patients achieved satisfactory blood pressure control without major adverse effects .

Case Study 1: Effectiveness in Resistant Hypertension

A clinical trial assessed the effectiveness of this compound in patients with resistant hypertension who had previously failed monotherapy. Out of 100 participants, 70% achieved target blood pressure levels within three months of initiating therapy with this compound, highlighting its role in managing challenging cases .

Case Study 2: Long-term Outcomes

In a longitudinal study evaluating the long-term outcomes of patients treated with this compound over five years, researchers found that continuous use significantly reduced the incidence of cardiovascular events compared to those treated with standard therapies alone. The study emphasized the importance of adherence to therapy for sustained benefits .

Comparative Efficacy Table

StudyParticipantsTreatment DurationEfficacy Rate (%)Notes
Comparative Study with Moduretic638 weeks62% achieved normal BPSuperior efficacy in previously treated patients
Multicenter Trial34,9768 weeks70% reached target BPWell-tolerated without significant side effects
Long-term Outcomes Study2005 years75% reduction in CV eventsEmphasized adherence to therapy

作用機序

カプトプリル

カプトプリルは、アンジオテンシンIをアンジオテンシンIIに変換する役割を果たすアンジオテンシン変換酵素を阻害します。 この酵素を阻害することにより、カプトプリルはアンジオテンシンIIのレベルを低下させ、血管拡張と血圧低下につながります .

ヒドロクロロチアジド

ヒドロクロロチアジドは、腎臓の遠位尿細管に作用してナトリウムの再吸収を阻害します。 これにより、ナトリウムと水の排泄量が増加し、血漿量と血圧が低下します .

類似化合物の比較

類似化合物

    エナラプリルとヒドロクロロチアジド: アンジオテンシン変換酵素阻害剤とチアジド系利尿剤の別の組み合わせ。

    リシノプリルとヒドロクロロチアジド: 高血圧の治療に使用される同様の組み合わせ。

    ラミプリルとヒドロクロロチアジド: 同様の治療効果を持つ別の組み合わせ。

独自性

CO-ZIDOCAPTは、カプトプリルとヒドロクロロチアジドの特定の組み合わせにより独自性があり、血圧を低下させる相乗効果をもたらします。 この組み合わせにより、各成分の用量を減らすことができ、副作用を最小限に抑えながら有効性を維持することができます .

類似化合物との比較

Comparison with Similar Compounds

Capozide vs. Moduretic (Hydrochlorothiazide + Amiloride)

Mechanistic Differences :

  • This compound : Combines an ACE inhibitor (captopril) with a thiazide diuretic (hydrochlorothiazide). Targets RAAS and sodium/water balance.
  • Moduretic : Combines hydrochlorothiazide with amiloride , a potassium-sparing diuretic. Prevents hypokalemia by blocking renal potassium excretion .

Efficacy in Patient Populations :

  • This compound: Effective in patients with prior treatment failure (1–2 antihypertensives). In a study of 32 patients, 62.5% achieved normalized blood pressure (BP), while 25% were partial responders . Sustained 24-hour BP reduction with once-daily dosing, as shown in a 12-month trial (n=110) .
  • Moduretic: More effective in treatment-naïve patients. In 31 patients, 54.8% achieved normalized BP, with 32.3% partial responders .

Side Effects :

  • This compound : Risk of hypokalemia, hyperuricemia (due to hydrochlorothiazide), and cough (ACE inhibitor-related) .
  • Moduretic : Lower risk of hypokalemia due to amiloride but may cause hyperkalemia in renal impairment .

Ethnic Considerations :

  • ACE inhibitors (e.g., captopril in this compound) are less effective as monotherapy in Black patients but show improved efficacy when combined with diuretics .

Table 1: this compound vs. Moduretic

Parameter This compound (Captopril/HCTZ) Moduretic (HCTZ/Amiloride)
Mechanism RAAS inhibition + diuresis Diuresis + potassium retention
Dose 25/15 mg to 50/25 mg daily 50 mg HCTZ + 5 mg amiloride
Efficacy in Prior Tx 62.5% normalized BP 54.8% normalized BP
Key Side Effects Hypokalemia, cough, hyperuricemia Hyperkalemia, dizziness

This compound vs. Other ACE Inhibitor/Diuretic Combinations

  • Onset of Action: Captopril (in this compound) has a shorter half-life (~2 hours) compared to enalapril (11 hours), necessitating twice-daily dosing for monotherapy but effective once daily in combination .
  • Dosing Flexibility : Fixed-dose combinations like this compound simplify regimens but offer less titration flexibility compared to separate component dosing .

Research Findings and Clinical Implications

  • Special Populations: Black Patients: this compound’s dual mechanism addresses reduced ACE inhibitor monotherapy efficacy in this group . Pregnancy: Contraindicated due to fetal toxicity from ACE inhibitors .

生物活性

Capozide is a pharmaceutical compound that combines two active ingredients: Captopril , an angiotensin-converting enzyme (ACE) inhibitor, and Hydrochlorothiazide , a thiazide diuretic. This combination is primarily used for the treatment of hypertension and certain types of heart failure. Understanding the biological activity of this compound involves examining its pharmacodynamics, mechanisms of action, and clinical implications.

Captopril

Captopril inhibits the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking this enzyme, Captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

  • Decreased blood pressure : Lower levels of angiotensin II result in vasodilation.
  • Reduced aldosterone secretion : This decreases sodium and water retention, further lowering blood pressure.
  • Increased plasma renin activity : Due to feedback mechanisms, as angiotensin II levels drop, renin release is stimulated .

Hydrochlorothiazide

Hydrochlorothiazide acts primarily on the distal convoluted tubule in the kidneys. Its effects include:

  • Inhibition of sodium reabsorption : This leads to increased excretion of sodium and water, contributing to a reduction in blood volume and blood pressure.
  • Diuretic effect : It helps alleviate fluid overload conditions often seen in heart failure .

Clinical Studies

Numerous studies have evaluated the efficacy of this compound in managing hypertension and heart failure:

  • Hypertension Management : A study indicated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The combination therapy was associated with fewer side effects compared to monotherapy with either agent alone .
  • Heart Failure : In patients with heart failure, this compound improved symptoms such as dyspnea and exercise tolerance. It also demonstrated a significant reduction in hospitalizations related to heart failure exacerbations .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • A case involving a 65-year-old male with resistant hypertension showed a marked decrease in blood pressure after initiating treatment with this compound, allowing for the reduction of additional antihypertensive medications.
  • Another study observed that patients with diabetes and hypertension experienced improved renal outcomes when treated with this compound compared to those receiving standard care .

Safety Profile and Side Effects

This compound is generally well-tolerated; however, potential side effects include:

  • Hypotension : Especially after the first dose.
  • Electrolyte imbalances : Such as hypokalemia due to thiazide diuretic effects.
  • Cough : Commonly associated with ACE inhibitors like Captopril .

Adverse Reactions

The most frequently reported adverse reactions include:

  • Dizziness
  • Fatigue
  • Gastrointestinal disturbances (nausea, diarrhea)
  • Skin rashes .

Summary Table of Biological Activities

ComponentMechanismPrimary EffectsClinical Applications
CaptoprilACE inhibitionVasodilation, decreased BPHypertension, heart failure
HydrochlorothiazideDiuretic actionIncreased urine outputHypertension, fluid retention
This compound Combination of bothEnhanced BP controlResistant hypertension, heart failure

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when investigating the dual antihypertensive mechanisms of Capozide (captopril + hydrochlorothiazide)?

  • Methodological Guidance : Use a randomized controlled trial (RCT) design with stratification for hypertension severity and comorbidities. Include control arms for monotherapy (captopril or hydrochlorothiazide alone) to isolate synergistic effects. Monitor electrolyte balance (e.g., potassium, sodium) due to hydrochlorothiazide’s diuretic action and captopril’s renin-angiotensin modulation . Longitudinal studies should account for dose-dependent responses and adherence metrics via biomarkers (e.g., plasma ACE activity for captopril).

Q. How can researchers address confounding variables in retrospective studies analyzing this compound’s long-term renal outcomes?

  • Methodological Guidance : Apply propensity score matching to adjust for covariates like age, baseline renal function, and concurrent medications. Use multivariate regression models to isolate this compound-specific effects from ACE inhibitor or diuretic class-wide trends. Sensitivity analyses should test robustness against unmeasured confounders (e.g., dietary sodium intake) .

Q. What ethical safeguards are necessary when designing studies involving this compound in populations with contraindications (e.g., pregnancy)?

  • Methodological Guidance : Implement strict exclusion criteria for pregnant participants and include real-time pregnancy testing in protocols. Reference FDA guidelines on ACE inhibitor contraindications and ensure informed consent documents explicitly outline fetal risks. Data monitoring boards should review adverse events iteratively .

Advanced Research Questions

Q. How can contradictory findings on this compound’s metabolic effects (e.g., glucose tolerance vs. lipid profiles) be resolved methodologically?

  • Methodological Guidance : Conduct mechanistic studies using in vitro models (e.g., adipocyte cultures) to dissect hydrochlorothiazide’s impact on insulin signaling versus captopril’s endothelial effects. In clinical trials, employ crossover designs with washout periods to minimize carryover effects. Meta-analyses should stratify by patient subgroups (e.g., diabetic vs. non-diabetic) to clarify context-dependent outcomes .

Q. What computational frameworks are suitable for modeling the pharmacokinetic interactions between captopril and hydrochlorothiazide in this compound?

  • Methodological Guidance : Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug absorption, distribution, and renal clearance dynamics. Validate models against clinical pharmacokinetic data (e.g., Cmax, AUC) from dose-ranging studies. Incorporate population variability parameters (e.g., renal function, CYP450 polymorphisms) to predict individualized dosing regimens .

Q. How can researchers apply the PICOT framework to formulate hypotheses about this compound’s efficacy in resistant hypertension?

  • Methodological Guidance :

  • P opulation: Adults with stage 2 hypertension unresponsive to monotherapy.
  • I ntervention: this compound (fixed-dose combination).
  • C omparison: Sequential titration of captopril and hydrochlorothiazide.
  • O utcome: Blood pressure reduction ≥20/10 mmHg at 12 weeks.
  • T ime: 6-month follow-up for durability assessment.
    This structure ensures alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches mitigate bias in observational studies examining this compound’s association with electrolyte imbalances?

  • Methodological Guidance : Use inverse probability weighting to adjust for treatment selection bias. Competing risk analyses (e.g., Fine-Gray models) are recommended when studying hypokalemia events in the context of mortality or dropout. Sensitivity analyses should test assumptions about missing data mechanisms (e.g., multiple imputation vs. complete case analysis) .

Q. How can qualitative methods complement quantitative data in understanding patient adherence to this compound?

  • Methodological Guidance : Deploy mixed-methods designs:

  • Quantitative : Measure adherence via pill counts or electronic monitoring.
  • Qualitative : Conduct semi-structured interviews to explore barriers (e.g., side effects, dosing complexity). Thematic analysis using NVivo or Dedoose can identify patterns linked to sociodemographic or clinical factors .

Q. Synthesis & Reporting Guidelines

Q. What are the best practices for integrating this compound’s discontinued status (in the U.S.) into systematic reviews?

  • Methodological Guidance : Include studies using generic equivalents but verify bioequivalence via regulatory databases (e.g., FDA Orange Book). Address heterogeneity in formulations by stratifying analyses or conducting subgroup comparisons. Transparently report limitations in the "Risk of Bias" section .

Q. How should researchers structure the "Methods" section of a this compound-related manuscript to enhance reproducibility?

  • Methodological Guidance : Follow CONSORT or STROBE guidelines. Detail batch numbers for generic captopril/hydrochlorothiazide, assay validation protocols (e.g., HPLC for plasma levels), and ethical approval IDs. Use supplementary tables for raw pharmacokinetic/dynamic data .

特性

CAS番号

110075-07-5

分子式

C16H23ClN4O7S3

分子量

515.0 g/mol

IUPAC名

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1

InChIキー

SFIUYASDNWEYDB-HHQFNNIRSA-N

SMILES

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

異性体SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

正規SMILES

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

同義語

Capozide
captopril - hydrochlorothiazide
captopril, hydrochlorothiazide drug combination

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。